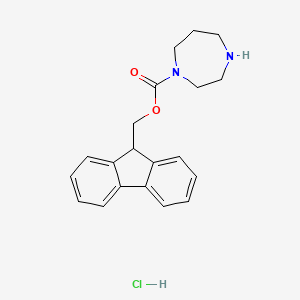

Cyclopropyl(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The cyclopropyl group is a chemical structure derived from cyclopropane . It is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .

Molecular Structure Analysis

Cyclopropyl groups are highly strained due to the unfavored bond angles (60°) . This strain can have significant effects on the reactivity of the molecule .

Physical And Chemical Properties Analysis

Cyclopropyl groups have unique physical and chemical properties due to their ring strain . They are typically colorless and can exist as gases, liquids, or solids depending on the specific compound .

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions in Organic Synthesis

Cyclopropyl(thiomorpholino)methanone: can be utilized in cycloaddition reactions, which are pivotal in organic synthesis. These reactions allow for the rapid construction of cyclic, polycyclic, or bridged cyclic products. The compound’s cyclopropyl group can act as a two- to five-carbon synthon, offering versatility in producing small to middle all-carbon ring structures .

Asymmetric Synthesis

The asymmetric synthesis of cyclic frameworks is another significant applicationCyclopropyl(thiomorpholino)methanone can be involved in asymmetric cycloadditions, leveraging its structural rigidity and strain for high chemo- and stereoselectivity .

Photoredox Catalysis

This compound can also be incorporated into photoredox catalysis-cooperated cycloadditions. In this context, it can participate in novel reaction processes that merge photoredox catalysis with C–H bond activation and radical cascade processes .

Strained Ring-Induced Cycloadditions

The strained cyclopropyl ring of Cyclopropyl(thiomorpholino)methanone can induce unique cycloaddition reactions. These reactions are highly sought after by chemists due to their promising reactivities and excellent selectivities .

Building Blocks for Natural Product Synthesis

Due to its reactive nature, Cyclopropyl(thiomorpholino)methanone can serve as a building block in the synthesis of complex natural products. Its incorporation can lead to the discovery of new compounds with potential biological activities .

Biological Potential in Pharmaceutical Sciences

While not directly related to Cyclopropyl(thiomorpholino)methanone , cyclopropyl derivatives have shown a wide range of biological activities. They have been explored for their antiviral, anti-inflammatory, anticancer, and other pharmacological potentials. This suggests that Cyclopropyl(thiomorpholino)methanone could be a candidate for further biological evaluation .

Wirkmechanismus

Target of Action

Cyclopropyl(thiomorpholino)methanone is a complex compound that likely interacts with multiple targets. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Cyclopropane, a structural component of this compound, has been found to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of Cyclopropyl(thiomorpholino)methanone with its targets and result in changes in their function.

Biochemical Pathways

Cyclopropane-containing compounds have been associated with fatty acid biosynthesis in plants . Additionally, indole derivatives, which share structural similarities with this compound, have been implicated in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of a cyclopropane fragment in similar compounds has been associated with increased metabolic stability , which could potentially impact the bioavailability of Cyclopropyl(thiomorpholino)methanone.

Result of Action

Given the broad range of biological activities associated with cyclopropane and indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

cyclopropyl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c10-8(7-1-2-7)9-3-5-11-6-4-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATRMCJFJFVNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(thiomorpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2931106.png)

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2931109.png)

![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)

![N-(4-methoxyphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2931116.png)